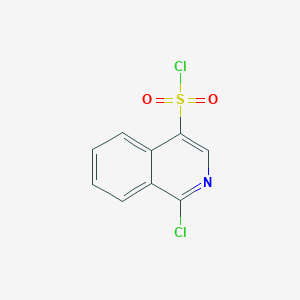

1-Chloroisoquinoline-4-sulfonylchloride

Description

Contextualization within Heterocyclic Chemistry Research

The isoquinoline (B145761) core is a fundamental structural motif found in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activity. pharmaguideline.com Consequently, the development of synthetic methodologies for the construction and functionalization of isoquinolines is a central theme in heterocyclic chemistry research. pharmaguideline.com Electrophilic substitution reactions on the parent isoquinoline ring, such as nitration and sulfonation, predominantly occur at the C5 and C8 positions of the carbocyclic ring, which is more electron-rich compared to the pyridine (B92270) ring. youtube.comquimicaorganica.orgshahucollegelatur.org.in

The presence of a sulfonyl chloride group at the C4 position, as seen in 1-Chloroisoquinoline-4-sulfonyl chloride, represents a less common substitution pattern that requires specific synthetic strategies to achieve. Furthermore, the chlorine atom at the C1 position is highly susceptible to nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. chemicalbook.comsigmaaldrich.com This dual reactivity makes 1-Chloroisoquinoline-4-sulfonyl chloride a bifunctional electrophile, enabling chemists to introduce a wide variety of substituents at two different locations on the isoquinoline framework. This allows for the systematic construction of diverse molecular libraries, a critical process in drug discovery and the search for new functional materials. The strategic placement of these two reactive handles on a privileged heterocyclic core underscores its importance as an advanced intermediate for creating complex molecular architectures.

Significance of Sulfonyl Chlorides as Electrophilic Synthons and Building Blocks in Organic Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a critically important class of organic reagents, widely recognized for their utility as powerful electrophilic synthons. magtech.com.cn They serve as primary precursors for introducing the sulfonyl group into organic molecules, a functional group that is a key component in numerous pharmaceuticals, agrochemicals, and dyes. magtech.com.cnquora.com The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic, making it readily susceptible to attack by a wide range of nucleophiles.

The most common application of sulfonyl chlorides is in the synthesis of sulfonamides through their reaction with primary or secondary amines. This reaction is fundamental to the production of sulfa drugs and other important therapeutic agents. Similarly, reaction with alcohols in the presence of a base yields sulfonate esters. These esters are not only stable functional groups but can also serve as excellent leaving groups in nucleophilic substitution reactions. The versatility of sulfonyl chlorides extends to their use in Friedel-Crafts reactions and as sources for sulfenes and sulfonyl radicals. magtech.com.cn

The synthesis of aromatic sulfonyl chlorides is typically achieved through methods such as the direct chlorosulfonation of an aromatic ring using chlorosulfonic acid or by treating the corresponding sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. google.comprepchem.compageplace.de The reliability and broad applicability of these reactions have cemented the role of sulfonyl chlorides as indispensable building blocks in the toolkit of synthetic organic chemistry.

Table 1: Typical Reactions of Sulfonyl Chlorides This table illustrates the general reactivity of the sulfonyl chloride moiety with common nucleophiles.

| Nucleophile (Nu-H) | Reagent Type | Product Formed | Product Class |

| R'-NH₂ | Primary Amine | R-SO₂-NH-R' | N-Substituted Sulfonamide |

| R'R''NH | Secondary Amine | R-SO₂-NR'R'' | N,N-Disubstituted Sulfonamide |

| R'-OH | Alcohol | R-SO₂-O-R' | Sulfonate Ester |

| H₂O | Water | R-SO₃H | Sulfonic Acid |

Overview of Functionalized Isoquinoline Derivatives in Advanced Synthetic Applications

Functionalized isoquinoline derivatives are cornerstones of modern medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. pharmaguideline.com The isoquinoline framework is a key component in drugs such as the vasodilator papaverine, the antihypertensive agent debrisoquine, and the anesthetic dimethisoquin. pharmaguideline.com The biological activity of these compounds is highly dependent on the nature and position of substituents on the isoquinoline ring system.

Strategic functionalization allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its specific interactions with biological targets. For instance, the 1-chloro substituent is a particularly versatile synthetic handle. It can be readily displaced by various nucleophiles or engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. chemicalbook.com This has enabled the synthesis of countless isoquinoline analogs with diverse functionalities at the C1 position.

Similarly, derivatization at other positions, such as C4, allows for the exploration of structure-activity relationships. Compounds like 1-chloroisoquinoline-4-carbonitrile (B1590604) demonstrate how functional groups at the C4 position can influence the molecule's electronic properties and reactivity, making them valuable intermediates for further chemical elaboration. cymitquimica.com The ability to selectively modify the isoquinoline scaffold at multiple sites is crucial for developing new and more effective therapeutic agents and advanced functional materials.

Table 2: Physical Properties of 1-Chloroisoquinoline (B32320) This table provides data for the parent 1-chloroisoquinoline structure, a key component of the title compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆ClN | sigmaaldrich.com |

| Molecular Weight | 163.60 g/mol | sigmaaldrich.com |

| Melting Point | 31-36 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 274-275 °C (at 768 mmHg) | chemicalbook.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

Synthetic Pathways to 1-Chloroisoquinoline-4-sulfonylchloride

The synthesis of this compound, a key intermediate in various chemical syntheses, is achieved through several strategic methodologies. These approaches primarily focus on the introduction and subsequent conversion of sulfur-containing functional groups onto the isoquinoline core. The methods can be broadly categorized into direct chlorosulfonylation and oxidative chlorination of sulfur precursors.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl2NO2S |

|---|---|

Molecular Weight |

262.11 g/mol |

IUPAC Name |

1-chloroisoquinoline-4-sulfonyl chloride |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-9-7-4-2-1-3-6(7)8(5-12-9)15(11,13)14/h1-5H |

InChI Key |

MWLGUUBSJFESNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Chloroisoquinoline 4 Sulfonylchloride

Reactions Involving the Sulfonyl Chloride Moiety (-SO2Cl)

The primary reaction pathway for the sulfonyl chloride moiety involves the substitution of the chloride atom, a good leaving group, by various nucleophiles.

Nucleophilic substitution at the sulfur atom of the sulfonyl chloride group is a fundamental transformation for this class of compounds. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This facilitates attack by nitrogen, oxygen, and carbon nucleophiles.

The reaction of 1-chloroisoquinoline-4-sulfonyl chloride with primary or secondary amines, a process known as aminolysis, yields the corresponding sulfonamides. This is one of the most common and reliable reactions for sulfonyl chlorides. cbijournal.comucl.ac.uk The reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. rsc.org To neutralize the HCl byproduct, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is commonly added. cbijournal.comresearchgate.net This method is highly efficient for the synthesis of a diverse range of N-substituted sulfonamides from various primary and secondary amines. cbijournal.comrsc.org

| Nitrogen Nucleophile | Typical Conditions | Product Class |

|---|---|---|

| Primary Amine (R-NH₂) | Pyridine or Triethylamine, Aprotic Solvent (e.g., CH₂Cl₂), 0 °C to RT | N-Alkyl/Aryl-1-chloroisoquinoline-4-sulfonamide |

| Secondary Amine (R₂NH) | Pyridine or Triethylamine, Aprotic Solvent (e.g., CH₂Cl₂), 0 °C to RT | N,N-Dialkyl/Aryl-1-chloroisoquinoline-4-sulfonamide |

| Ammonia (NH₃) | Aqueous or Anhydrous Ammonia | 1-Chloroisoquinoline-4-sulfonamide (unsubstituted) |

| Aniline (Ar-NH₂) | Pyridine or Triethylamine, Aprotic Solvent, RT | N-Aryl-1-chloroisoquinoline-4-sulfonamide |

In a reaction analogous to aminolysis, 1-chloroisoquinoline-4-sulfonyl chloride reacts with alcohols (alcoholysis) or phenols (phenolysis) to form sulfonate esters. organic-chemistry.org This transformation is crucial in organic synthesis as it converts a poor leaving group (the hydroxyl group, -OH) into a sulfonate group, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom. youtube.comyoutube.com A base, typically pyridine, is used to catalyze the reaction and scavenge the generated HCl. youtube.com A key feature of this reaction is that the C-O bond of the alcohol remains intact, resulting in the retention of configuration at a stereogenic carbon center. libretexts.org

| Oxygen Nucleophile | Typical Conditions | Product Class |

|---|---|---|

| Primary Alcohol (R-OH) | Pyridine, CH₂Cl₂, 0 °C to RT | Alkyl 1-chloroisoquinoline-4-sulfonate |

| Secondary Alcohol (R₂CH-OH) | Pyridine, CH₂Cl₂, 0 °C to RT | Alkyl 1-chloroisoquinoline-4-sulfonate |

| Phenol (Ar-OH) | Pyridine or other base, Aprotic Solvent | Aryl 1-chloroisoquinoline-4-sulfonate |

The formation of a carbon-sulfur bond from a sulfonyl chloride leads to the synthesis of sulfones. This can be achieved by reacting 1-chloroisoquinoline-4-sulfonyl chloride with a suitable carbon nucleophile. While less common than aminolysis or alcoholysis, methods exist for this transformation. One effective one-pot procedure involves the initial reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated in situ with an alkyl halide (e.g., bromochloromethane) in the presence of a phase transfer catalyst to yield the corresponding sulfone. lookchem.com Other carbon nucleophiles, such as Grignard reagents or organolithium compounds, are also known to react with sulfonyl chlorides to form sulfones. google.com

| Carbon Nucleophile/Reagent System | Typical Conditions | Product Class |

|---|---|---|

| Organometallic Reagents (e.g., R-MgBr) | Anhydrous ether or THF | Alkyl/Aryl 1-chloroisoquinolin-4-yl sulfone |

| Sodium Sulfite (B76179) followed by Alkyl Halide (e.g., R-X) | Two-step, one-pot: 1. Na₂SO₃, H₂O; 2. R-X, Phase Transfer Catalyst | Alkyl 1-chloroisoquinolin-4-yl sulfone |

The sulfonyl chloride group can be reduced to lower oxidation states of sulfur. A common and synthetically useful transformation is the reduction to a sulfinate salt. This is typically accomplished by treating the sulfonyl chloride with a mild reducing agent like sodium sulfite (Na₂SO₃) or zinc dust in an aqueous medium. lookchem.comnih.gov The resulting sodium 1-chloroisoquinoline-4-sulfinate is a stable and versatile intermediate for the synthesis of other organosulfur compounds. nih.govresearchgate.net Another reductive pathway involves the use of triphenylphosphine (B44618) (PPh₃) in the presence of an amine to directly form sulfinamides, which are compounds containing a sulfur(IV) center. nih.gov

| Reducing Agent/System | Product Class | Notes |

|---|---|---|

| Sodium Sulfite (Na₂SO₃) | Sodium 1-chloroisoquinoline-4-sulfinate | Common method for preparing stable sulfinate salts. nih.gov |

| Zinc Dust | Sodium/Zinc 1-chloroisoquinoline-4-sulfinate | Alternative method for sulfinate formation. nih.gov |

| Triphenylphosphine (PPh₃) / Amine (R₂NH) | N,N-Disubstituted-1-chloroisoquinoline-4-sulfinamide | One-pot synthesis of sulfinamides from sulfonyl chlorides. nih.gov |

Aryl sulfonyl chlorides and aryl sulfonyl fluorides are two of the most common electrophiles used to form sulfonamides and related structures. nih.gov While their reactivity is related, there are significant differences primarily rooted in the strength of the sulfur-halogen bond. The S-F bond is considerably stronger than the S-Cl bond, which renders sulfonyl fluorides more thermally and chemically robust. nih.gov They are notably more resistant to hydrolysis and thermolysis compared to their sulfonyl chloride counterparts. nih.gov

This enhanced stability can be a synthetic advantage. For instance, sulfonyl fluorides often give cleaner reactions with nucleophiles that contain other sensitive functional groups. nih.govresearchgate.net However, the higher reactivity of sulfonyl chlorides makes them more effective for reactions with sterically hindered nucleophiles. researchgate.net While sulfonyl chlorides are generally more reactive, sulfonyl fluorides possess a unique balance of stability and selective reactivity that has made them valuable reagents, particularly in chemical biology. nih.gov

| Property | Sulfonyl Chloride (-SO₂Cl) | Sulfonyl Fluoride (-SO₂F) |

|---|---|---|

| S-X Bond Strength | Weaker | Stronger |

| Stability to Hydrolysis | Less stable; can readily hydrolyze. nih.gov | More stable; resistant to hydrolysis. nih.gov |

| Thermal Stability | Less stable; can decompose on heating. nih.gov | More stable; resistant to thermolysis. nih.gov |

| General Reactivity | Higher | Lower, but sufficiently reactive for many transformations. researchgate.net |

| Reactivity with Hindered Amines | More efficient. researchgate.net | Low to no activity. researchgate.net |

| Chemoselectivity | Lower | Higher; advantageous with multifunctional substrates. nih.gov |

Nucleophilic Substitution at Sulfur

Reactions Involving the Chloro Substituent at Position 1 (-Cl)

The chlorine atom at the C-1 position of the isoquinoline (B145761) ring is a versatile handle for a variety of chemical transformations. Its reactivity is significantly influenced by the electron-withdrawing nature of the adjacent ring nitrogen, which makes the C-1 position susceptible to nucleophilic attack and facilitates transition metal-catalyzed reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 1-chloro substituent on the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen atom. This effect polarizes the C-Cl bond and helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. libretexts.orglibretexts.org The presence of the strongly electron-withdrawing sulfonyl chloride group at the C-4 position is expected to further enhance the electrophilicity of the C-1 carbon, thereby increasing its reactivity towards nucleophiles. youtube.com

The general mechanism involves two steps: the initial addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the chloride ion to restore the aromaticity of the ring. libretexts.orglibretexts.org A wide range of nucleophiles can be employed in these reactions, leading to a diverse array of 1-substituted isoquinoline derivatives.

Table 1: Examples of Nucleophiles in SNAr Reactions with Activated Aryl Halides This table presents common nucleophiles known to participate in SNAr reactions with activated chloroarenes, illustrating the potential transformations for 1-chloroisoquinoline-4-sulfonylchloride.

| Nucleophile Class | Specific Example | Resulting Functional Group at C-1 |

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy (-OCH₃) |

| Amines | Ammonia (NH₃), primary/secondary amines | Amino (-NH₂), alkyl/arylamino |

| Thiols | Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) |

| Azides | Sodium azide (B81097) (NaN₃) | Azido (-N₃) |

The reaction conditions typically involve treating the chloro-isoquinoline substrate with the nucleophile in a suitable polar aprotic solvent, sometimes with the application of heat to drive the reaction to completion. The enhanced reactivity due to the dual activation by the ring nitrogen and the C-4 sulfonyl chloride group may allow these reactions to proceed under milder conditions compared to less activated aryl chlorides. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 1-chloro position of the isoquinoline serves as an excellent electrophilic partner in these transformations. libretexts.org The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govlibretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples aryl halides with organoboron compounds, typically boronic acids or their esters, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryl compounds. nih.gov For this compound, a Suzuki coupling would enable the introduction of various aryl or vinyl substituents at the C-1 position. wikipedia.org

Table 2: Typical Components for Suzuki-Miyaura Coupling

| Component | Example | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Catalyzes the C-C bond formation |

| Organoboron Reagent | Phenylboronic acid | Source of the nucleophilic carbon group |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, DMF, Water | Provides the reaction medium |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgyoutube.com This reaction is unique in its use of a dual catalyst system, typically involving a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base. organic-chemistry.orglibretexts.orgyoutube.com This methodology would allow for the synthesis of 1-alkynylisoquinoline derivatives, which are valuable intermediates for further synthetic elaborations. youtube.com

Table 3: Key Reagents for Sonogashira Coupling

| Reagent | Example | Function |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Main catalyst for the coupling cycle |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |

| Terminal Alkyne | Phenylacetylene | The alkyne coupling partner |

| Base/Solvent | Triethylamine (Et₃N), Diisopropylamine | Neutralizes HX byproduct and acts as solvent |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals. libretexts.orgwikipedia.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. beilstein-journals.orgorganic-synthesis.com Applying this reaction to this compound would provide a direct route to various 1-aminoisoquinoline (B73089) derivatives.

Table 4: Essential Components for Buchwald-Hartwig Amination

| Component | Example | Role |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Phosphine Ligand | BINAP, XPhos, BrettPhos | Stabilizes the Pd center and facilitates the reaction |

| Amine | Primary or secondary amines, anilines | The nitrogen nucleophile |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine and facilitates catalyst turnover |

Reductive Dehalogenation Strategies

Reductive dehalogenation offers a method to selectively remove the chlorine atom at the C-1 position, yielding the corresponding isoquinoline-4-sulfonyl chloride. This transformation is synthetically useful for accessing compounds where a hydrogen atom is desired at the C-1 position without altering other functionalities. A common and effective method for this transformation is catalytic hydrogenation. This typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst and a base, such as sodium acetate (B1210297) or triethylamine, to neutralize the HCl generated during the reaction.

Reactivity of the Isoquinoline Ring System

Beyond the reactions at the C-1 chloro substituent, the isoquinoline ring itself possesses inherent reactivity patterns that can be exploited for further functionalization.

Electrophilic Aromatic Substitution (EAS) Pattern and Limitations

In general, electrophilic aromatic substitution on the unsubstituted isoquinoline ring occurs preferentially on the electron-rich benzene (B151609) ring (the carbocycle) rather than the electron-deficient pyridine ring. quimicaorganica.orggcwgandhinagar.com The most favored positions for electrophilic attack are C-5 and C-8. quimicaorganica.orggcwgandhinagar.com

However, for this compound, the reactivity and regioselectivity of EAS are significantly altered by the existing substituents. Both the chloro group and the sulfonyl chloride group are deactivating towards electrophilic attack. The sulfonyl chloride group is a strong deactivating group and acts as a meta-director, while the chloro group is deactivating but an ortho, para-director. Given that both rings are heavily deactivated, forcing conditions would likely be required for any EAS reaction to proceed. The directing effects of the existing groups would compete, likely leading to complex product mixtures or a lack of reactivity altogether, thus limiting the synthetic utility of EAS on this specific substrate. Quantitative analysis of the neutral isoquinoline molecule indicates a positional reactivity order of 4 > 5 = 7 > 8 > 6 > 3 > 1, with position 4 being the most activated towards electrophiles. rsc.org The presence of the sulfonyl chloride at this highly reactive position further complicates potential EAS reactions.

Lithiation and Metalation Chemistry

Lithiation, or metalation, involves the replacement of a hydrogen atom with a lithium atom, creating a potent organolithium nucleophile that can react with various electrophiles. In isoquinoline systems, lithiation can occur either through direct deprotonation with a strong base (like n-butyllithium) or via halogen-metal exchange. quimicaorganica.orgresearchgate.net

For this compound, several pathways for metalation could be envisioned:

Halogen-Metal Exchange: The chlorine atom at C-1 could potentially undergo halogen-lithium exchange upon treatment with an organolithium reagent, such as n-butyllithium, typically at very low temperatures (-78 °C or lower) to prevent competing nucleophilic attack at the C-1 position. researchgate.net This would generate a 1-lithioisoquinoline species.

Directed Ortho-Metalation (DoM): While the sulfonyl chloride group is not a classical directing group for deprotonation, the nitrogen atom in the ring can direct lithiation to the adjacent C-8 position.

Deprotonation: The acidity of the ring protons is enhanced by the electron-withdrawing substituents. The proton at C-3, situated between the nitrogen and the sulfonyl chloride group, would be particularly acidic and a potential site for direct deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). researchgate.net

Once formed, the lithiated isoquinoline intermediate can be trapped with a variety of electrophiles to introduce new functional groups onto the ring system. rsc.org

Table 5: Potential Electrophiles for Trapping Lithiated Isoquinolines

| Electrophile | Example | Resulting Functional Group |

| Carbonyl Compounds | Acetone, Benzaldehyde | Hydroxyalkyl groups |

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic acid (-COOH) |

| Alkyl Halides | Methyl iodide (CH₃I) | Alkyl groups (e.g., -CH₃) |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl groups (e.g., -Si(CH₃)₃) |

The specific outcome of a metalation reaction would depend heavily on the choice of base, solvent, and reaction temperature. researchgate.netimperial.ac.uk

Cycloaddition Reactions of Isoquinoline-Sulfonyl Chloride Systems

While specific examples of cycloaddition reactions involving 1-Chloroisoquinoline-4-sulfonyl chloride are not extensively documented in the literature, the inherent reactivity of the isoquinoline scaffold, particularly when substituted with electron-withdrawing groups, suggests its potential to participate in such transformations. The sulfonyl chloride group at the 4-position significantly influences the electronic properties of the isoquinoline ring system, potentially enhancing its reactivity as a dienophile or a partner in various cycloaddition reactions.

One of the most relevant classes of cycloaddition reactions for heteroaromatic systems is the Diels-Alder reaction , where the heterocyclic ring can act as a diene. wikipedia.org In the case of isoquinoline, the carbocyclic ring can formally be considered a diene. The presence of the electron-withdrawing sulfonyl chloride group is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the isoquinoline system, thereby facilitating its reaction with electron-rich dienophiles in a normal-electron-demand Diels-Alder reaction. masterorganicchemistry.com Theoretical studies on hetero-Diels-Alder reactions involving N-sulfinyl dienophiles have shown that electron-withdrawing substituents on the dienophile can significantly influence the reaction's feasibility and stereochemical outcome. nih.gov

Furthermore, isoquinoline and its derivatives are known to undergo photochemical cycloaddition reactions . nih.govrsc.orgescholarship.org Research has demonstrated that isoquinolines can participate in intermolecular dearomative [4+2] and [3+2] cycloadditions with alkenes under photoredox catalysis. nih.govnih.gov The presence of an electron-withdrawing group on the isoquinoline ring has been shown to be compatible with, and in some cases, beneficial for these transformations. nih.gov For instance, the photochemical cycloaddition of quinolines and isoquinolines with alkenes has been shown to be an efficient route to polycyclic heterocycles. nih.gov These findings suggest that 1-Chloroisoquinoline-4-sulfonyl chloride could potentially undergo similar photo-induced cycloadditions, leading to the formation of complex polycyclic structures.

Another potential cycloaddition pathway is the 1,3-dipolar cycloaddition . Isoquinoline N-imines can act as 1,3-dipoles and react with various dipolarophiles. nih.gov While this would require modification of the isoquinoline nitrogen, it highlights a mode of cycloaddition reactivity accessible to the isoquinoline core. The electronic nature of the substituents on the isoquinoline ring can influence the stability and reactivity of the 1,3-dipole. nih.gov

The table below summarizes the potential cycloaddition reactions applicable to isoquinoline-sulfonyl chloride systems based on the reactivity of the parent and substituted isoquinoline ring.

| Cycloaddition Type | Reactant Type for Isoquinoline System | Role of Sulfonyl Chloride Group | Potential Products |

| Diels-Alder | Diene | Electron-withdrawing, activates the diene | Substituted cyclohexene-fused heterocycles |

| Photochemical [4+2] Cycloaddition | Diene (in excited state) | Electron-withdrawing, influences regioselectivity | Bridged polycyclic heterocycles |

| Photochemical [3+2] Cycloaddition | Dipolarophile (in excited state) | Electron-withdrawing, influences reactivity | Fused five-membered heterocyclic rings |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (after modification) | Influences dipole stability and reactivity | Fused five-membered heterocyclic rings |

It is important to note that the actual participation of 1-Chloroisoquinoline-4-sulfonyl chloride in these reactions would need to be experimentally verified. The steric hindrance from the sulfonyl chloride group and the chloro substituent might also play a significant role in the feasibility and outcome of these cycloaddition reactions.

Chemoselectivity and Regioselectivity in Multi-Functional Transformations

The molecule 1-Chloroisoquinoline-4-sulfonyl chloride possesses two distinct electrophilic centers susceptible to nucleophilic attack: the carbon atom at the 1-position bearing a chloro substituent and the sulfur atom of the sulfonyl chloride group at the 4-position. This dual reactivity presents opportunities for selective transformations, where the outcome is governed by the interplay of electronic effects, steric hindrance, and the nature of the nucleophile and reaction conditions.

The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen atom. This is a well-established reactivity pattern for halo-substituted nitrogen heterocycles. researchgate.netmdpi.com Similarly, the sulfonyl chloride group is a potent electrophile, readily undergoing reaction with a wide range of nucleophiles to form sulfonamides, sulfonates, and other derivatives. nih.govrsc.org

In a competitive scenario, the relative reactivity of these two functional groups determines the chemoselectivity of a given transformation. Studies on analogous systems, such as 3-chlorosulfonylbenzoyl chloride, have shown that a chloroformyl group is significantly more reactive (by 2-3 orders of magnitude) towards aminolysis with anilines than a chlorosulfonyl group. researchgate.net This suggests that in 1-Chloroisoquinoline-4-sulfonyl chloride, the sulfonyl chloride group is likely the more reactive site towards many nucleophiles compared to the C1-chloro substituent. The strong electron-withdrawing nature of the sulfonyl group (-SO₂Cl) would render the sulfur atom highly electrophilic.

Regioselectivity in nucleophilic attack on the isoquinoline ring is also a key consideration. The 1- and 4-positions of the isoquinoline nucleus are electronically distinct. While the 1-position is activated by the adjacent nitrogen, the 4-position is also susceptible to nucleophilic attack, and its reactivity is further enhanced by the presence of the strongly electron-withdrawing sulfonyl chloride group.

The choice of nucleophile is expected to play a crucial role in directing the selectivity.

Hard vs. Soft Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, the hard sulfur atom of the sulfonyl chloride would be expected to react preferentially with hard nucleophiles (e.g., primary amines, alcohols), while the softer carbon atom at the C1 position might show some preference for softer nucleophiles.

Steric Effects: The steric bulk of the nucleophile could also influence the site of attack. The sulfonyl chloride group at the 4-position might be more sterically accessible than the 1-position, which is flanked by the fused benzene ring.

The following table outlines the expected chemoselective and regioselective outcomes with different classes of nucleophiles, based on general principles of reactivity.

| Nucleophile Class | Expected Primary Site of Reaction | Rationale | Potential Product |

| Primary/Secondary Amines | Sulfonyl chloride (at S) | High electrophilicity of the sulfur atom. | 1-Chloroisoquinoline-4-sulfonamide |

| Alcohols/Alkoxides | Sulfonyl chloride (at S) | High electrophilicity of the sulfur atom. | 1-Chloroisoquinoline-4-sulfonate ester |

| Thiols/Thiolates | Potentially competitive | Softer nucleophiles might show some reactivity at C1. | Mixture of 1-thioether-isoquinoline-4-sulfonyl chloride and 1-chloroisoquinoline-4-sulfonothioate |

| Organometallic Reagents | Potentially competitive | Dependent on the nature of the organometallic reagent. | Products of cross-coupling at C1 or addition to the sulfonyl group |

It is plausible that by carefully selecting the nucleophile and controlling the reaction conditions (e.g., temperature, solvent, use of catalysts), one functional group can be made to react selectively over the other. For instance, a mild reaction with a less reactive amine at low temperature might favor sulfonamide formation, leaving the C1-chloro group intact for subsequent functionalization. Conversely, under conditions that promote SNAr, such as palladium-catalyzed amination, the C1-chloro group could potentially be targeted.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Novel Heterocyclic Scaffolds

1-Chloroisoquinoline-4-sulfonylchloride serves as a valuable scaffold for the generation of a multitude of heterocyclic systems. The presence of the isoquinoline (B145761) nucleus, a common motif in biologically active compounds, coupled with the reactivity of the sulfonyl chloride and chloro substituents, provides a platform for extensive molecular elaboration.

While specific examples detailing the direct use of this compound in the construction of isoquinoline-fused ring systems are not extensively documented in readily available literature, the inherent reactivity of the molecule suggests its potential in such synthetic strategies. The chloro and sulfonyl chloride groups can, in principle, act as handles for intramolecular cyclization reactions, leading to the formation of novel polycyclic heteroaromatic systems. The development of synthetic methodologies to exploit this potential remains an area of interest for further research.

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is an attractive starting material for creating diverse libraries of isoquinoline derivatives. The differential reactivity of the two chloro substituents allows for sequential and site-selective reactions. For instance, the more reactive sulfonyl chloride can be reacted with a variety of amines or alcohols to introduce a diverse set of substituents at the 4-position. Subsequently, the less reactive chloro group at the 1-position can be subjected to nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions to introduce further diversity. This modular approach enables the rapid synthesis of a large number of unique compounds for biological screening.

Precursor to Complex Sulfur-Containing Organic Molecules

The sulfonyl chloride functional group is a gateway to a wide array of sulfur-containing moieties. Consequently, this compound is a valuable precursor for the synthesis of complex organic molecules bearing sulfonamide, sulfonate ester, sulfone, and sulfoxide (B87167) functionalities.

Sulfonamides are a critical class of compounds with applications ranging from pharmaceuticals to materials science. The reaction of this compound with primary or secondary amines readily yields the corresponding sulfonamides. This straightforward reaction allows for the incorporation of the 1-chloroisoquinoline (B32320) moiety into larger molecular frameworks. By carefully selecting the amine coupling partner, sulfonamide-based materials with tailored electronic or photophysical properties can be designed. Furthermore, the isoquinoline core can be functionalized with fluorescent tags or other reporter groups, making these sulfonamide scaffolds suitable for the development of chemical probes to study biological processes.

Table 1: Representative Synthesis of Sulfonamides from this compound

| Amine Reactant | Product | Potential Application Area |

|---|---|---|

| Aniline | N-phenyl-1-chloroisoquinoline-4-sulfonamide | Organic Electronics |

| Morpholine | 1-Chloro-4-(morpholinosulfonyl)isoquinoline | Medicinal Chemistry |

This table is illustrative and based on the general reactivity of sulfonyl chlorides.

The reaction of this compound with alcohols in the presence of a base leads to the formation of sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable activated precursors for further synthetic transformations. The 1-chloroisoquinoline-4-sulfonate esters can be used to introduce the isoquinoline moiety onto a variety of substrates, or they can serve as intermediates in the synthesis of other sulfur-containing compounds.

While the direct conversion of sulfonyl chlorides to sulfones and sulfoxides is not the most common synthetic route, they can be prepared from the corresponding sulfonamides or sulfonate esters through various synthetic manipulations. The resulting 1-chloroisoquinoline-containing sulfones and sulfoxides are of interest as potential functional materials. The sulfone and sulfoxide groups can significantly influence the electronic and steric properties of the molecule, potentially leading to applications in areas such as nonlinear optics or asymmetric catalysis. Further research is needed to fully explore the synthetic routes to and potential applications of these specific sulfone and sulfoxide derivatives.

Utilization in Catalyst and Ligand Design

The rigid, heterocyclic structure of the isoquinoline ring makes it an attractive component in the design of ligands for asymmetric catalysis. nih.gov Research has shown that tetradentate iron and manganese complexes incorporating isoquinoline moieties can be effective in a variety of oxidation reactions. acs.org Furthermore, the precursor 1-chloroisoquinoline can undergo homocoupling reactions to produce bis-isoquinolines, which have potential as chiral ligands. sigmaaldrich.com Derivatives of 1-chloroisoquinoline-4-sulfonyl chloride, such as amides formed by reacting it with chiral amines, could be employed to synthesize novel, sophisticated ligands, tethering the functional isoquinoline unit to a metal-coordinating scaffold.

Contributions to Advanced Materials Research

The application of 1-chloroisoquinoline-4-sulfonyl chloride extends to the field of materials science. Aromatic sulfonyl chlorides can serve as initiators for metal-catalyzed living radical polymerization, a technique used to synthesize polymers with highly controlled architectures, such as star polymers. cmu.edu By functionalizing the isoquinoline core, this compound could be adapted to create multifunctional initiators, thereby incorporating the photophysically active isoquinoline moiety into advanced polymer structures.

Additionally, sulfonamide derivatives are known to form predictable supramolecular structures through intermolecular hydrogen bonding. researchgate.netmdpi.com Sulfonamides prepared from 1-chloroisoquinoline-4-sulfonyl chloride could be designed to self-assemble into well-ordered materials like gels or liquid crystals. Given that 1-chloroisoquinoline itself is used in the design of fluorescent probes, incorporating its derivatives into polymers or supramolecular assemblies could lead to the development of novel functional materials with unique optical or electronic properties. chemimpex.com

Advanced Spectroscopic and Mechanistic Characterization Methodologies

Elucidation of Reaction Mechanisms

The reaction mechanisms of arenesulfonyl chlorides, a class to which 1-chloroisoquinoline-4-sulfonyl chloride belongs, have been the subject of extensive investigation. While specific studies focusing solely on 1-chloroisoquinoline-4-sulfonyl chloride are not deeply detailed in the literature, its reactivity can be understood through mechanistic studies of analogous compounds like benzenesulfonyl chloride and 4-(acetylamino)-1-naphthalenesulfonyl chloride. koreascience.krnih.gov These reactions, particularly solvolysis, are generally considered to proceed through a bimolecular nucleophilic substitution (SN2) pathway at the sulfur center. koreascience.krnih.gov

Kinetic studies are crucial for distinguishing between proposed mechanistic pathways, such as a unimolecular (SN1-like) route involving a sulfonyl cation or a bimolecular (SN2-like) route with a concerted bond-forming and bond-breaking process. koreascience.kr The extended Grunwald-Winstein equation is a powerful tool used in these studies to correlate the reaction rate constants with the properties of the solvent system.

The equation is expressed as: log(k/k₀) = lN + mY

Where:

k is the rate constant in a specific solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l represents the sensitivity of the reaction to the solvent's nucleophilicity (N).

m represents the sensitivity of the reaction to the solvent's ionizing power (Y).

For the solvolysis of arenesulfonyl chlorides, the ratio of l/m provides significant insight. A large 'l' value relative to 'm' (l/m > 1) is indicative of a mechanism with substantial nucleophilic participation from the solvent in the transition state, which is characteristic of an SN2 pathway. koreascience.kr For example, the solvolysis of 4-(acetylamino)-1-naphthalenesulfonyl chloride yielded an l/m value of 2.1, strongly supporting an SN2 mechanism. koreascience.kr It is anticipated that kinetic studies on 1-chloroisoquinoline-4-sulfonyl chloride would yield similar results, confirming a bimolecular mechanism where the solvent acts as the nucleophile.

Isotopic labeling is a definitive method for elucidating reaction mechanisms by tracking the fate of atoms and determining which bonds are broken or formed in the rate-determining step. dalalinstitute.combaranlab.org The kinetic isotope effect (KIE) compares the reaction rates of a molecule with its isotopically substituted counterpart (e.g., hydrogen vs. deuterium). dalalinstitute.comprinceton.edu

For sulfonyl chloride solvolysis, the Kinetic Solvent Isotope Effect (KSIE) is particularly informative. nih.gov This is measured by comparing the rate of reaction in a protic solvent (like H₂O or CH₃OH) with its deuterated analogue (D₂O or CH₃OD). nih.gov An SN2 reaction mechanism for sulfonyl chlorides is often supported by KSIE values significantly greater than 1.0. For instance, the KSIE (kH₂O/kD₂O) for the solvolysis of 4-(acetylamino)-1-naphthalenesulfonyl chloride was found to be 1.75. koreascience.kr Such values are consistent with a bimolecular mechanism where a solvent molecule acts as a nucleophile and a second solvent molecule assists as a general-base catalyst, removing a proton from the nucleophile in the transition state. koreascience.kr A low KSIE value would suggest a more dissociative, SN1-like mechanism. koreascience.kr

The SN2 mechanism proposed for arenesulfonyl chlorides proceeds through a single, high-energy transition state rather than a stable intermediate. koreascience.kr In this transition state, the central sulfur atom adopts a trigonal bipyramidal geometry. The incoming nucleophile (a solvent molecule) and the outgoing leaving group (chloride) occupy the axial positions, while the oxygen atoms and the isoquinoline (B145761) ring are in the equatorial positions.

In some reactions involving sulfonyl chlorides, particularly in the presence of tertiary amines, the formation of transient intermediates like sulfenes (R₂C=SO₂) is possible. researchgate.net However, for direct solvolysis reactions, the mechanism is best described as a direct displacement (SN2) pathway. nih.gov The transition state is characterized by the partial formation of the sulfur-nucleophile bond and the partial cleavage of the sulfur-chloride bond. koreascience.kr The structure and stability of this transition state are influenced by the electronic properties of the isoquinoline ring and the nature of the solvent.

Advanced Spectroscopic Techniques for Structural Elucidation (Methodological Depth)

The unambiguous structural confirmation of 1-chloroisoquinoline-4-sulfonyl chloride and its reaction products relies on the application of modern, high-resolution spectroscopic methods.

High-Resolution NMR spectroscopy is indispensable for determining the precise molecular structure in solution. While standard 1D ¹H and ¹³C NMR provide initial information, advanced techniques are required for complete assignment.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.

COSY would reveal proton-proton couplings within the isoquinoline ring system, allowing for the assignment of adjacent protons.

HSQC would correlate each proton signal with the carbon atom to which it is directly attached.

HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would definitively link protons on the aromatic ring to the specific carbon atoms of the isoquinoline skeleton and, importantly, confirm the position of the sulfonyl chloride group at the C4 position.

¹⁵N NMR Spectroscopy : The isoquinoline ring contains a nitrogen atom, making ¹⁵N NMR a valuable probe of the electronic environment. The chemical shift of the nitrogen atom is sensitive to substitution and protonation events. nih.gov This technique can be used to study the electronic effects of the chloro and sulfonyl chloride substituents on the aromatic system.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS) or utilizing techniques like Fourier-transform ion cyclotron resonance (FT-ICR-MS), provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. rsc.orgnih.gov

This precise mass measurement allows for the unambiguous determination of the elemental formula of 1-chloroisoquinoline-4-sulfonyl chloride. The presence of chlorine and sulfur, with their characteristic isotopic patterns (³⁵Cl/³⁷Cl and ³²S/³⁴S), creates a unique isotopic signature in the mass spectrum. nih.gov HRMS can resolve these isotopic peaks and the measured mass can be used to confirm the elemental composition with a high degree of confidence (typically within 5 ppm). rsc.org This technique is also essential for identifying reaction products, intermediates, and byproducts by determining their elemental formulas.

Table 1: Expected Spectroscopic Data for 1-Chloroisoquinoline-4-sulfonyl chloride

| Technique | Parameter | Expected Data/Information |

| HRMS (ESI+) | Calculated Exact Mass | [M+H]⁺: 261.9622 (for C₉H₆Cl₂NO₂S) |

| Isotopic Pattern | Characteristic pattern for two chlorine atoms and one sulfur atom. | |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons expected in the range of 7.5-9.0 ppm. |

| Multiplicity | Doublets, triplets, and singlets corresponding to the substitution pattern. | |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons expected in the range of 120-150 ppm. |

| Signal Count | 9 distinct signals for the 9 carbon atoms in the isoquinoline ring. | |

| ¹⁵N NMR | Chemical Shift (δ) | A single signal characteristic of a nitrogen in a heteroaromatic ring system. |

| 2D NMR (HMBC) | Key Correlations | Correlations between H3 and C1/C4a/C4; correlations between H5 and C4/C6/C8a. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in its solid state. nih.gov For 1-chloroisoquinoline-4-sulfonyl chloride, this technique would provide unambiguous information regarding its molecular geometry, conformation, and intermolecular interactions within the crystal lattice. The process begins with the growth of a high-quality single crystal, which can often be the most challenging step. nih.gov This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is meticulously recorded.

Analysis of the diffraction data allows for the calculation of an electron density map of the molecule, from which the positions of individual atoms can be determined. For 1-chloroisoquinoline-4-sulfonyl chloride, key structural parameters that would be obtained include:

Bond Lengths and Angles: Precise measurements of all covalent bonds (e.g., S-Cl, S-O, C-Cl, and bonds within the isoquinoline ring) and the angles between them. This data would reveal any distortions from idealized geometries.

Conformation: The orientation of the sulfonyl chloride group relative to the planar isoquinoline ring. It would determine the torsion angles, revealing the preferred spatial arrangement of the functional groups.

Planarity of the Isoquinoline Ring: Confirmation of the aromaticity and planarity of the bicyclic isoquinoline core.

Intermolecular Interactions: Identification of non-covalent interactions such as halogen bonding (involving the chlorine atoms), π-π stacking between isoquinoline rings, or other weak forces that dictate the crystal packing. mdpi.com

While specific crystallographic data for 1-chloroisoquinoline-4-sulfonyl chloride is not publicly available, the general methodology provides the framework for its structural determination. The resulting structural model is crucial for understanding its reactivity and for computational modeling studies. mdpi.com

| Parameter | Information Yielded by X-ray Crystallography |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal structure. |

| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |

| Bond Distances/Angles | Exact measurements of the molecule's covalent geometry. |

| Torsion Angles | Defines the conformation of flexible parts, like the sulfonyl chloride group. |

| Intermolecular Contacts | Reveals how molecules pack together in the solid state. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule. mdpi.com These methods probe the vibrational motions of chemical bonds, which occur at characteristic frequencies. For 1-chloroisoquinoline-4-sulfonyl chloride, IR and Raman spectroscopy would provide a unique spectral fingerprint, confirming the presence of its key structural components. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The sulfonyl chloride (-SO₂Cl) group exhibits strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and are expected in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-Cl stretch would appear at a lower frequency.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com While S=O stretches are also visible in Raman spectra, aromatic ring vibrations often produce strong Raman signals. This makes it particularly useful for characterizing the isoquinoline core. Unlike IR spectroscopy, Raman spectroscopy often has minimal interference from water, which can be an advantage for analyzing certain samples. mdpi.com

The combined analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of 1-chloroisoquinoline-4-sulfonyl chloride.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1400 (Strong) | 1370 - 1400 (Weak-Medium) |

| Symmetric S=O Stretch | 1170 - 1190 (Strong) | 1170 - 1190 (Medium-Strong) | |

| S-Cl Stretch | 550 - 650 (Medium) | 550 - 650 (Strong) | |

| Isoquinoline Ring | C=C/C=N Aromatic Stretch | 1450 - 1620 (Multiple bands) | 1450 - 1620 (Strong, sharp bands) |

| C-H Aromatic Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) | |

| Ring Breathing Modes | ~1000 (Variable) | Strong | |

| Chloro Substituent | C-Cl Stretch | 600 - 800 (Medium-Strong) | 600 - 800 (Medium-Strong) |

Note: These are generalized frequency ranges and the exact positions can vary based on the specific molecular environment and physical state.

Chromatographic and Separation Techniques for Purity Assessment and Isolation (Methodological Depth)

Chromatography is an essential analytical technique for the separation, identification, and purification of chemical compounds. For 1-chloroisoquinoline-4-sulfonyl chloride, chromatographic methods are critical for assessing the purity of a synthesized batch and for isolating the compound from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile compounds like 1-chloroisoquinoline-4-sulfonyl chloride. A common approach would be reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The compound is dissolved in a suitable solvent and injected into the system. As the mobile phase flows through the column, components are separated based on their hydrophobicity. A UV detector is typically used for detection, as the isoquinoline ring is strongly chromophoric. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Method development would involve optimizing parameters such as the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of the main peak from any impurities.

Gas Chromatography (GC): Provided that 1-chloroisoquinoline-4-sulfonyl chloride is thermally stable and sufficiently volatile, gas chromatography could also be employed for purity analysis. researchgate.net In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectral data for the structural confirmation of the main peak and any separated impurities. researchgate.net

Isolation: For preparative purposes, column chromatography is the standard method. A slurry of silica (B1680970) gel (a polar stationary phase) is packed into a glass column. The crude product is loaded onto the top of the column, and a nonpolar solvent system (mobile phase), such as a mixture of hexanes and ethyl acetate (B1210297), is passed through. The components of the mixture travel down the column at different rates based on their polarity; less polar compounds elute first, while more polar compounds are retained longer on the silica gel. Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure product, which are then combined and evaporated to yield the isolated 1-chloroisoquinoline-4-sulfonyl chloride.

| Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase | Primary Use |

| Reversed-Phase HPLC | Partitioning based on polarity | C18-bonded silica (nonpolar) | Water/Acetonitrile or Methanol (polar) | Purity assessment, quantification |

| Gas Chromatography (GC) | Partitioning based on volatility/boiling point | Polysiloxane derivative (nonpolar) | Inert gas (e.g., He, N₂) | Purity assessment (if thermally stable) |

| Normal-Phase Column Chromatography | Adsorption based on polarity | Silica gel or Alumina (polar) | Hexane/Ethyl Acetate (nonpolar) | Preparative isolation and purification |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecular structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For 1-Chloroisoquinoline-4-sulfonylchloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to optimize the molecular geometry and determine its lowest energy conformation. mdpi.comnih.gov

Table 1: Calculated Ground State Properties and Electronic Descriptors for this compound (Illustrative Data) (Note: These values are representative and derived from typical DFT calculations for similar heterocyclic sulfonyl chloride compounds.)

| Property | Value | Unit |

| Optimized Ground State Energy | -1850.1234 | Hartrees |

| Dipole Moment | 4.58 | Debye |

| Electronegativity (χ) | 4.15 | eV |

| Chemical Hardness (η) | 2.55 | eV |

| Global Electrophilicity Index (ω) | 3.37 | eV |

| Softness (S) | 0.39 | eV⁻¹ |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

For this compound, FMO analysis reveals the most reactive sites. The distribution of the HOMO density would indicate the regions susceptible to electrophilic attack, whereas the LUMO distribution highlights the sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. fiveable.me Conversely, a small gap suggests the molecule is more polarizable and reactive.

Table 2: Frontier Molecular Orbital Properties for this compound (Illustrative Data) (Note: These values are representative and derived from typical DFT calculations for similar heterocyclic sulfonyl chloride compounds.)

| Parameter | Value | Unit |

| HOMO Energy | -6.70 | eV |

| LUMO Energy | -1.60 | eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.10 | eV |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. nih.govmdpi.com

For this compound, MD simulations can be performed to analyze the conformational flexibility, particularly the rotation around the C-S bond connecting the sulfonyl chloride group to the isoquinoline (B145761) ring. These simulations can identify the most stable conformers and the energy barriers between them. Furthermore, by placing the molecule in a simulation box with solvent molecules (e.g., water) or other interacting species, MD can be used to study solvation effects and the nature of non-covalent interactions, such as hydrogen bonds or van der Waals forces, that govern its behavior in a condensed phase or a biological environment. mdpi.comphyschemres.org

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. rsc.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov By comparing the computed vibrational modes with experimental data, specific peaks can be assigned to the stretching or bending of particular bonds or functional groups within this compound, such as the S=O and C-Cl bonds.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. A strong correlation between the calculated and experimental spectra provides confidence in both the structural assignment and the computational model. nih.gov

Table 3: Comparison of Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups (Illustrative Data) (Note: These values are representative for a sulfonyl chloride moiety on an aromatic system.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| S=O Asymmetric Stretch | 1385 | 1375 |

| S=O Symmetric Stretch | 1190 | 1182 |

| C-S Stretch | 755 | 748 |

| C-Cl (aromatic) Stretch | 1095 | 1088 |

| S-Cl Stretch | 570 | 565 |

Modeling of Reaction Pathways and Energy Barriers

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. aalto.fi This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. For this compound, a key reaction is the nucleophilic substitution at the sulfonyl chloride group.

Computational modeling can trace the entire reaction pathway, for example, with an amine or alcohol. By calculating the energies of the transition states, the activation energy (energy barrier) for the reaction can be determined. researchgate.net A lower energy barrier indicates a faster reaction rate. This approach provides detailed mechanistic insights, such as whether the reaction proceeds through a concerted or stepwise mechanism, and helps rationalize experimental observations of reactivity. rsc.orgnih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. researchgate.netchemrxiv.org These models are built by first calculating a set of molecular descriptors for a series of related compounds and then using regression techniques to find a mathematical equation that links these descriptors to an experimentally measured reactivity parameter, such as a reaction rate constant. researchgate.net

For a series of derivatives of this compound (e.g., with different substituents on the isoquinoline ring), a QSRR study could be developed. Quantum chemical descriptors, such as atomic charges, HOMO/LUMO energies, and steric parameters, would be calculated using DFT. These descriptors would then be used to build a model that predicts the reactivity of the sulfonyl chloride group. nih.gov Such models are valuable for understanding the factors that govern reactivity and for designing new molecules with desired reaction characteristics. nih.gov

Structure Activity Relationship Sar Studies of 1 Chloroisoquinoline 4 Sulfonylchloride Derivatives in Chemical Applications

Impact of Substituent Modifications on Reactivity Profiles

The reactivity of 1-chloroisoquinoline-4-sulfonylchloride is profoundly influenced by the nature and position of substituents on the isoquinoline (B145761) core. These modifications can alter the electronic and steric environment around the reactive centers, thereby dictating the course and efficiency of chemical reactions.

The sulfonyl chloride group (-SO₂Cl) is a powerful electrophile, and its reactivity is highly sensitive to the electronic properties of the attached isoquinoline ring. The nitrogen atom within the heterocyclic system exerts an electron-withdrawing effect, which influences the electrophilicity of the sulfur atom.

Research on analogous arenesulfonyl chlorides has shown that the stability and reactivity of the sulfonyl chloride moiety are governed by the electronic nature of the aromatic system. nih.gov Sulfonyl fluorides, for instance, are known to be more thermally and chemically robust than their sulfonyl chloride counterparts due to the strong S-F bond. nih.gov By analogy, introducing electron-withdrawing substituents onto the isoquinoline ring of this compound would be expected to increase the partial positive charge on the sulfur atom, enhancing its reactivity toward nucleophiles. Conversely, electron-donating groups would decrease its electrophilicity, potentially increasing the stability of the sulfonyl chloride group against hydrolysis or decomposition. nih.gov For example, the inductive effect of methyl substituents on benzenesulfonyl chlorides has been shown to lower the rate of chloride exchange reactions. mdpi.com

Table 1: Predicted Electronic Influence of Substituents on Sulfonyl Chloride Reactivity

| Substituent at C5-C8 | Electronic Effect | Predicted Impact on -SO₂Cl Reactivity |

|---|---|---|

| -NO₂ | Electron-Withdrawing | Increase |

| -CN | Electron-Withdrawing | Increase |

| -OCH₃ | Electron-Donating | Decrease |

This table is based on established principles of electronic effects on arenesulfonyl chlorides.

Steric hindrance plays a critical role in directing the outcomes of reactions involving the sulfonyl chloride group. Bulky substituents placed in proximity to the C4-sulfonyl chloride group can impede the approach of nucleophiles, thereby reducing the reaction rate.

Interestingly, studies on ortho-alkyl substituted benzenesulfonyl chlorides have revealed a counterintuitive acceleration of nucleophilic substitution. mdpi.com This phenomenon is attributed to the release of ground-state steric strain as the geometry of the sulfur center changes from tetrahedral to a more open trigonal bipyramidal transition state. mdpi.com Therefore, placing a moderately sized substituent at the C3 or C5 position of the isoquinoline ring could potentially increase the reactivity of the sulfonyl chloride group by introducing this type of productive strain. However, excessively large substituents would likely introduce classical steric hindrance, slowing the reaction or preventing it altogether. rsc.org This interplay between ground-state strain and transition-state hindrance allows for fine-tuning of reactivity and can influence selectivity when multiple reaction pathways are possible. mdpi.comrsc.org

Table 2: Impact of Steric Hindrance on Sulfonyl Transfer Reactions

| Substituent Position | Substituent Size | Expected Outcome | Rationale |

|---|---|---|---|

| C3 or C5 | Small (e.g., -CH₃) | Potential rate acceleration | Release of ground-state steric strain in the transition state. mdpi.com |

| C3 or C5 | Large (e.g., -C(CH₃)₃) | Rate deceleration / No reaction | Classical steric hindrance preventing nucleophile approach. rsc.org |

Influence of Isoquinoline Core Modifications on Synthetic Utility

Modifications to the isoquinoline ring itself, beyond just influencing the sulfonyl chloride group, are fundamental to expanding the synthetic utility of the scaffold. These changes can direct the regioselectivity of further functionalization and modulate the efficiency of key bond-forming reactions.

The 1-chloroisoquinoline (B32320) core offers multiple sites for further chemical modification. The chlorine atom at the C1 position is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the ring nitrogen. Achieving regioselective functionalization is key to building molecular complexity in a controlled manner.

Studies on related chloro-substituted quinolines have demonstrated that the choice of reagents and reaction conditions can precisely control the position of functionalization. nih.gov For instance, the use of different metal amide bases can direct metalation, and subsequent reaction with an electrophile, to specific positions on the ring. nih.gov Applying these principles to this compound, it is conceivable that conditions could be optimized to selectively target either the C1 position via SNAr, or other positions like C3 through a directed metalation pathway, leaving the sulfonyl chloride group intact for subsequent transformations. This controlled, stepwise functionalization is a powerful strategy for synthesizing complex derivatives. nih.gov

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The C1-Cl bond of the isoquinoline scaffold is a prime handle for such transformations, including Suzuki, Heck, and Buchwald-Hartwig couplings. The efficiency of these reactions can be modulated by altering the electronic properties of the isoquinoline ring.

Introducing electron-withdrawing groups onto the ring can enhance the rate of oxidative addition of the palladium catalyst to the C-Cl bond, a key step in the catalytic cycle, thereby increasing coupling efficiency. Conversely, electron-donating groups may slow this step. Furthermore, the sulfonyl chloride group itself can participate in certain transition metal-catalyzed reactions, or it can be converted into other functionalities like sulfonamides, which can then act as directing groups for subsequent C-H activation or cyclization reactions. The strategic modification of the isoquinoline core allows chemists to tune the electronic and steric environment to favor specific cross-coupling or cyclization pathways, enabling the efficient construction of intricate molecular frameworks. mdpi.com

Design Principles for Tailored Synthetic Building Blocks and Reagents

The utility of this compound lies in its capacity to serve as a scaffold for the design of tailored synthetic building blocks. lifechemicals.comsigmaaldrich.com The design process is guided by the principle of orthogonal reactivity, where the two distinct electrophilic sites—the C1-Cl bond and the C4-SO₂Cl group—can be addressed sequentially and selectively. nih.gov

The sulfonyl chloride is generally more reactive towards nucleophiles like amines than the C1-Cl bond is towards SNAr or cross-coupling partners. This reactivity difference allows for the initial, selective functionalization of the sulfonyl chloride group to form sulfonamides, sulfones, or sulfonates. enamine.net The resulting derivative, now bearing a modified sulfonyl moiety, retains the C1-Cl bond as a handle for a second, distinct chemical transformation, such as a palladium-catalyzed cross-coupling reaction. sigmaaldrich.comnih.gov This strategic approach enables the creation of diverse libraries of compounds from a single, versatile starting material. enamine.net By carefully selecting the nucleophile for the first step and the coupling partner for the second, chemists can systematically vary substituents at two different points of the isoquinoline core, allowing for the rapid exploration of chemical space and the development of molecules with tailored properties for medicinal chemistry or materials science. lifechemicals.comcsmres.co.uk

Table 3: Design Principles for Building Block Synthesis

| Design Principle | Synthetic Strategy | Resulting Building Block Feature | Potential Application |

|---|---|---|---|

| Orthogonal Reactivity | 1. React -SO₂Cl with an amine. 2. Cross-couple at C1-Cl. | Diverse sulfonamide at C4 and aryl/alkyl group at C1. | Library synthesis for drug discovery. enamine.net |

| Introduction of 3D Shape | React -SO₂Cl with a chiral amine or alcohol. | Introduction of a stereocenter and increased sp³ character. | "Escape from flatland" in medicinal chemistry. csmres.co.uk |

| Physicochemical Property Tuning | Select substituents to control properties like lipophilicity and hydrogen bonding capacity. | Tailored solubility and metabolic stability. | Optimization of lead compounds. csmres.co.uk |

Emerging Research Directions and Future Perspectives

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of advanced synthetic technologies like flow chemistry and automated synthesis is set to revolutionize the production and utilization of complex molecules. rsc.org Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages such as enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. researchgate.net For the synthesis of isoquinoline (B145761) derivatives and sulfonyl chlorides, flow processes can enable safer handling of hazardous reagents and provide precise control over reaction parameters, leading to higher yields and purity. numberanalytics.comrsc.org

Automated synthesis platforms, coupled with microfluidics, allow for the rapid synthesis and screening of a large number of compounds. nih.gov By incorporating 1-chloroisoquinoline-4-sulfonyl chloride into these automated systems, researchers can quickly generate libraries of novel sulfonamides and other derivatives for high-throughput screening in drug discovery campaigns. researchgate.net This approach significantly shortens the design-make-test-analyze cycle, accelerating the identification of new drug candidates. nih.gov The development of continuous manufacturing processes for aryl sulfonyl chlorides is already underway, demonstrating significant improvements in process consistency and yield through automation. researchgate.netmdpi.com

Sustainable and Green Chemistry Methodologies for Production and Transformation

There is a growing emphasis on developing sustainable and environmentally friendly chemical processes. rsc.org Research into the synthesis of sulfonyl chlorides and isoquinolines is increasingly focused on green chemistry principles, such as using benign solvents, reducing waste, and employing energy-efficient methods. rsc.orgbohrium.com

For sulfonyl chloride synthesis, traditional methods often involve harsh and toxic reagents. organic-chemistry.org Greener alternatives are being explored, such as using N-chlorosuccinimide or bleach-mediated oxidative chlorosulfonation, which are more environmentally benign. researchgate.netorganic-chemistry.org Other methods utilize oxidants like sodium dichloroisocyanurate dihydrate in sustainable solvents like water or glycerol, featuring simple, solvent-free workups. researchgate.net Similarly, the synthesis of the isoquinoline core is moving away from harsh conditions and transition-metal catalysts towards more eco-friendly routes, including catalyst-free reactions in water. rsc.orgbohrium.com Applying these green methodologies to the production and subsequent reactions of 1-chloroisoquinoline-4-sulfonyl chloride will be a key area of future research.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the primary reactivity of 1-chloroisoquinoline-4-sulfonyl chloride is centered around its sulfonyl chloride group, there is significant potential for discovering novel reactivity patterns. numberanalytics.com Sulfonyl chlorides have been shown to act as sources for various reactive species beyond their traditional role as electrophiles. magtech.com.cn For instance, recent studies have demonstrated that under specific conditions, aryl sulfonyl chlorides can participate in deoxygenative sulfonylation of N-oxides, acting as both an activating and sulfonylating agent. mdpi.com

Exploring unprecedented transformations of the 1-chloroisoquinoline-4-sulfonyl chloride scaffold could unlock new synthetic pathways. This includes investigating its participation in radical reactions, novel cyclizations, or as a precursor to unique organometallic intermediates. magtech.com.cn The interplay between the electron-withdrawing sulfonyl chloride group and the chloro-substituted isoquinoline ring may lead to unique reactivity at various positions of the heterocyclic core, opening doors to new classes of functionalized isoquinolines.

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry for Chemical Libraries

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules to explore new areas of chemical space and identify novel biological functions. nih.gov The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in bioactive natural products and synthetic drugs. nih.govrsc.org